

melting point of meso-hydrobenzoin

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Compound of Interest

Compound Name: *meso-Hydrobenzoin*

Cat. No.: *B1201251*

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An In-depth Technical Guide on the Melting Point of **meso-Hydrobenzoin**

Introduction

meso-Hydrobenzoin (CAS 579-43-1), systematically named (1R,2S)-1,2-diphenylethane-1,2-diol, is a vicinal diol and a stereoisomer of hydrobenzoin.[1][2] It is an achiral compound due to an internal plane of symmetry, distinguishing it from its chiral enantiomers, (R,R)- and (S,S)-hydrobenzoin.[3] This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Its physical properties, especially its melting point, are critical benchmarks for its identification and purity assessment. This guide provides a comprehensive overview of the melting point of **meso-hydrobenzoin**, detailed experimental protocols for its determination, and its relevance in research and development.

Data Presentation: Melting Point of meso-Hydrobenzoin

The melting point of **meso-hydrobenzoin** has been reported across various chemical suppliers and literature sources. A pure sample typically exhibits a sharp melting range. The data below summarizes the reported values.

Melting Point Range (°C)	Source Type	Reference
137-139 °C	Chemical Supplier (Sigma-Aldrich)	
138 °C	Chemical Database (Stenutz)	[4]
134–136 °C	Chemical Supplier (Thermo Scientific)	[3][5]
137 °C	Research Publication	[3]
134-140 °C	Chemical Supplier (Thermo Scientific)	[6]

The slight variations in the reported melting points can be attributed to differences in the purity of the samples (e.g., 95% vs. 99%) and the specific instrumentation or methodology used for the determination.[5][6]

Experimental Protocols

Accurate determination of the melting point is fundamental for verifying the identity and purity of a synthesized or procured sample of **meso-hydrobenzoin**.

Standard Melting Point Determination

This procedure is used to find the melting range of a sample. A narrow range (typically 0.5-1.0°C) is indicative of a pure compound.[7]

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **meso-hydrobenzoin** is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed into a melting point apparatus, such as a Mel-Temp or DigiMelt device.[7]
- **Initial Rapid Determination:** A preliminary, rapid heating (10-20°C per minute) can be performed to quickly find an approximate melting temperature.[7]

- **Accurate Determination:** A new sample is prepared. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium.^[7]
- **Observation and Recording:** The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.^[7]

Mixed Melting Point Determination

This technique is a definitive method to confirm the identity of an unknown sample when an authentic standard is available. It relies on the principle that impurities depress and broaden the melting range of a pure substance.^{[3][7]}

Methodology:

- **Sample Preparation:** Three capillary tubes are prepared:
 - A: Pure, authentic **meso-hydrobenzoin**.
 - B: The unknown sample.
 - C: An intimate 1:1 mixture of the authentic standard and the unknown sample, ground together to ensure homogeneity.^{[8][9]}
- **Measurement:** The melting ranges of all three samples are determined simultaneously using the slow-heating method described above.
- **Interpretation of Results:**
 - **Identity Confirmed:** If all three samples (A, B, and C) melt at the same temperature with a sharp range, the unknown sample is confirmed to be **meso-hydrobenzoin**.^{[3][9]}
 - **Identity Not Confirmed:** If sample C exhibits a depressed (lower) and broadened melting range compared to samples A and B, the unknown is not **meso-hydrobenzoin**.^{[3][9]}

Synthesis via Reduction of Benzil

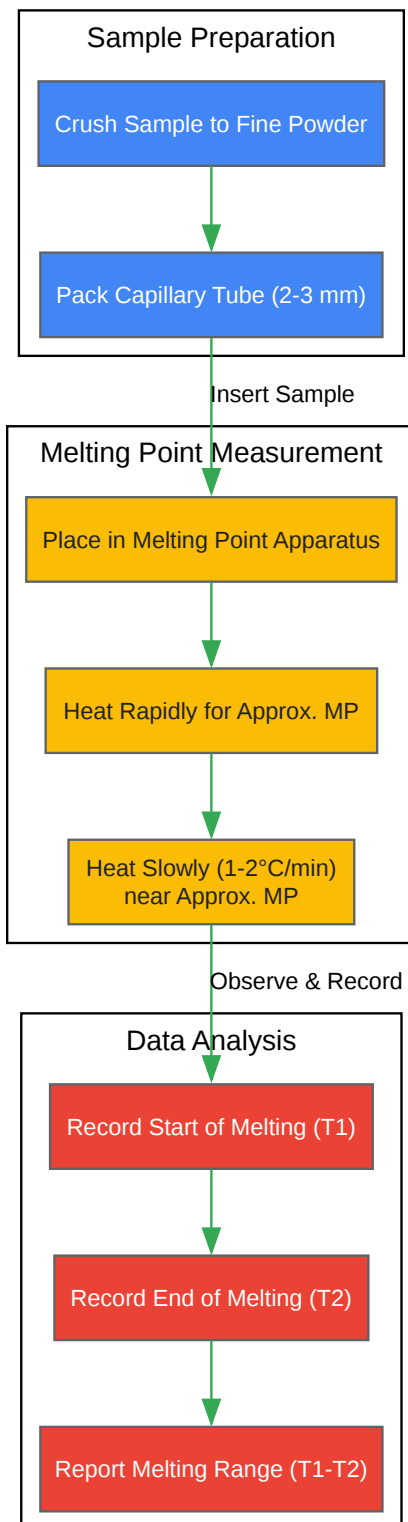
A common laboratory preparation of **meso-hydrobenzoin** involves the stereoselective reduction of benzil using sodium borohydride (NaBH_4).^{[10][11]} The melting point of the resulting product is a key analytical check to confirm the success of the synthesis.

Methodology:

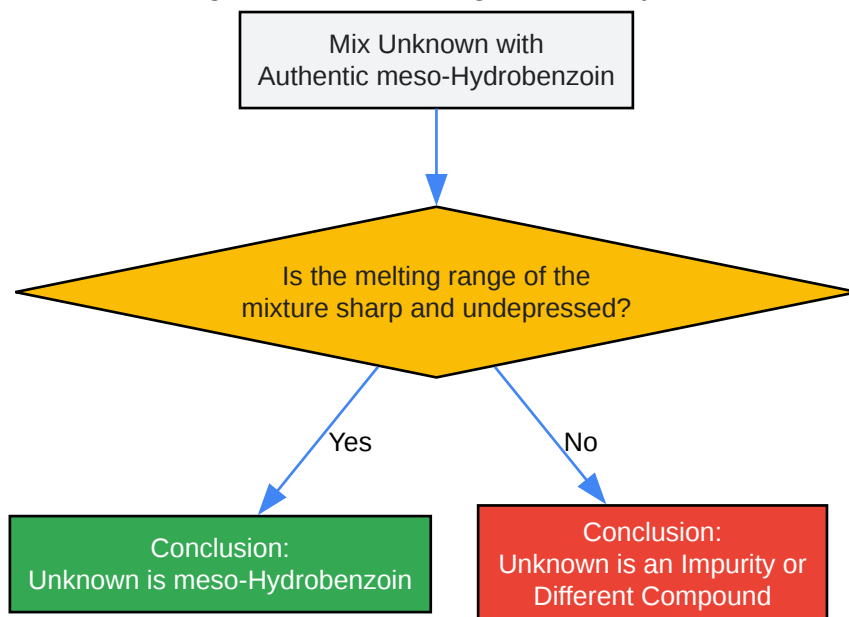
- **Reaction Setup:** Benzil is suspended in 95% ethanol in an Erlenmeyer flask.^{[3][10]}
- **Reduction:** Sodium borohydride is added to the suspension. The reaction is typically complete within 10-15 minutes, indicated by the disappearance of the yellow color of benzil.^{[3][10]}
- **Workup:** Water is added to the reaction mixture, which is then heated to boiling to hydrolyze any intermediate borate esters.^[10]
- **Crystallization:** The solution is allowed to cool slowly, often with the addition of more water, to induce the crystallization of **meso-hydrobenzoin** as lustrous plates.^{[3][10]}
- **Isolation and Analysis:** The crystalline product is collected by vacuum filtration, dried, and its melting point is determined to assess purity and confirm its identity as the meso stereoisomer.^{[3][10]}

Mandatory Visualizations

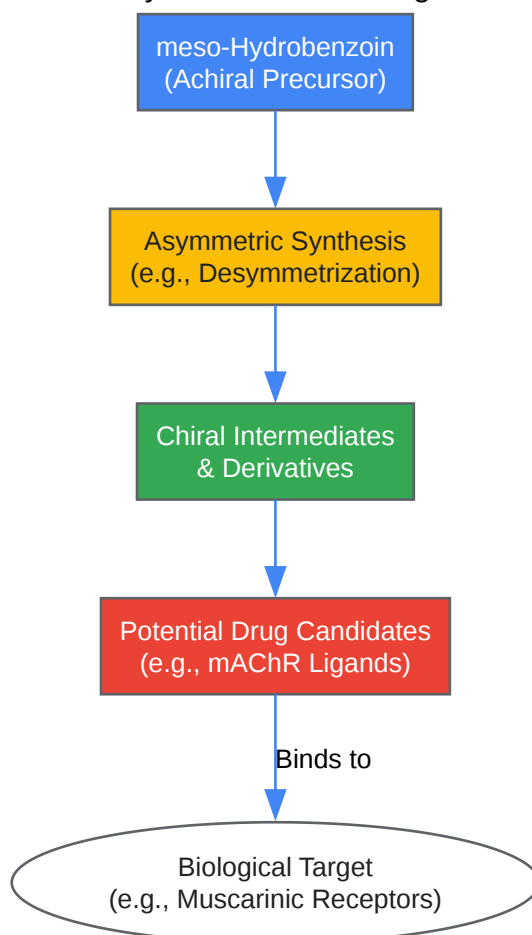
Experimental Workflow for Melting Point Determination



Logic of Mixed Melting Point Analysis



Role of meso-Hydrobenzoin in Drug Development

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